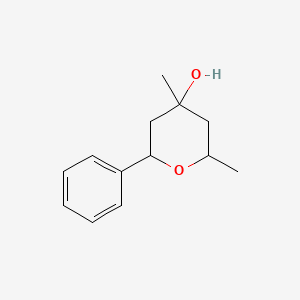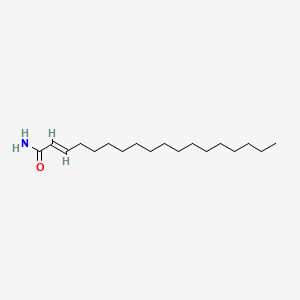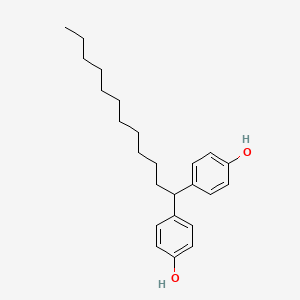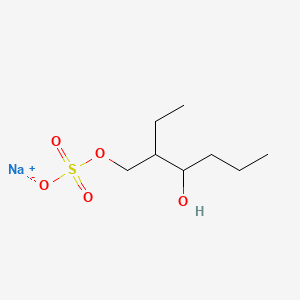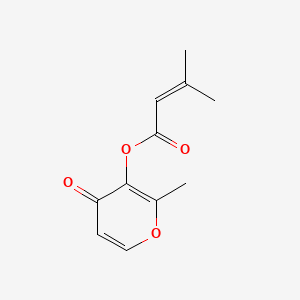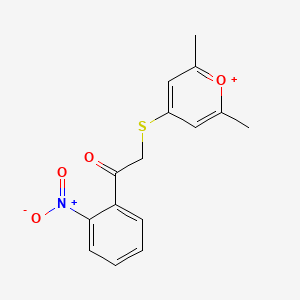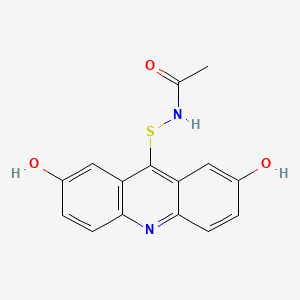
2,7-Dihydroxy-9-acetamidothioacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCRIS 8175は、そのユニークな特性と潜在的な用途から、さまざまな科学分野で注目を集めている化学化合物です。この化合物は、発がん性、変異原性、腫瘍原性、および奇形原性に関する情報を提供するデータベースである発がん研究情報システム(CCRIS)に登録されています。
2. 製法
CCRIS 8175の合成には、通常、適切な前駆体と試薬の選択から始まるいくつかのステップが含まれます。合成経路には、多くの場合、以下が含まれます。
ステップ1 前駆体の選択: 最初のステップでは、特定の化学変換を受けられる適切な有機前駆体を選択します。
ステップ2 反応条件: 反応は、目的の化学変換を確実に行うために、触媒、特定の温度、pHレベルなどの制御された条件下で行われます。
ステップ3 精製: 最終生成物は、高純度と収率を確保するために、液体クロマトグラフィーなどの技術を使用して精製されます。
CCRIS 8175の工業生産方法は、これらの実験室手順のスケールアップ、大量のバッチのための反応条件の最適化、および安全および環境規制への準拠を含む場合があります。
準備方法
The synthesis of CCRIS 8175 involves several steps, typically starting with the selection of appropriate precursors and reagents. The synthetic routes often include:
Step 1 Selection of Precursors: The initial step involves selecting suitable organic precursors that can undergo specific chemical transformations.
Step 2 Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, specific temperatures, and pH levels to ensure the desired chemical transformations.
Step 3 Purification: The final product is purified using techniques such as liquid chromatography to ensure high purity and yield.
Industrial production methods for CCRIS 8175 may involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations.
化学反応の分析
CCRIS 8175は、以下を含むさまざまな種類の化学反応を受けます。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を含みます。
還元: 化合物は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して還元できます。
置換: CCRIS 8175は、ハロゲンやアルキル化剤などの試薬を使用して、官能基が別の官能基に置き換わる置換反応を受けられます。
これらの反応で使用される一般的な試薬および条件には、特定の溶媒、触媒、および制御された温度が含まれます。これらの反応から形成される主要な生成物は、反応の種類と使用される試薬によって異なります。
4. 科学研究への応用
CCRIS 8175は、以下を含む科学研究において幅広い用途があります。
化学: 反応機構を研究し、新しい合成経路を開発するために、さまざまな有機合成反応の試薬として使用されます。
生物学: この化合物は、変異原性または発がん性としての可能性を含む、生物系への影響について研究されています。
医学: 薬物開発やがん研究における使用など、その潜在的な治療用途を調査するための研究が進行中です。
産業: CCRIS 8175は、新しい材料や化学物質の開発に使用され、さまざまな産業プロセスにおける進歩に貢献しています。
科学的研究の応用
CCRIS 8175 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is studied for its effects on biological systems, including its potential as a mutagen or carcinogen.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and cancer research.
Industry: CCRIS 8175 is used in the development of new materials and chemicals, contributing to advancements in various industrial processes.
作用機序
CCRIS 8175の作用機序には、生物系内の特定の分子標的および経路との相互作用が含まれます。化合物は、以下によってその効果を発揮する可能性があります。
DNAへの結合: DNAと相互作用して、変異やその他の遺伝子変化を引き起こす可能性があります。
酵素阻害: CCRIS 8175は、重要な生物学的プロセスに関与する特定の酵素を阻害し、さまざまな生理学的効果をもたらす可能性があります。
シグナル伝達経路: この化合物は、シグナル伝達経路に影響を与え、細胞応答と機能を変化させる可能性があります。
6. 類似化合物の比較
CCRIS 8175は、他の類似の化合物と比較して、その独自性を強調することができます。いくつかの類似の化合物には以下が含まれます。
CCRIS 6292: 特に、潜伏を逆転させ、転写を活性化する、HIV研究における使用で知られています。
CCRIS 1234: その潜在的な変異原性効果とがん研究における用途について研究されています。
これらの化合物と比較して、CCRIS 8175は、特定の研究用途に特に価値のある独自の特性または作用機序を持つ可能性があります。
類似化合物との比較
CCRIS 8175 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CCRIS 6292: Known for its use in HIV research, particularly in reversing latency and activating transcription.
CCRIS 1234: Studied for its potential mutagenic effects and applications in cancer research.
Compared to these compounds, CCRIS 8175 may have unique properties or mechanisms of action that make it particularly valuable for specific research applications.
特性
CAS番号 |
184582-64-7 |
|---|---|
分子式 |
C15H12N2O3S |
分子量 |
300.3 g/mol |
IUPAC名 |
N-(2,7-dihydroxyacridin-9-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H12N2O3S/c1-8(18)17-21-15-11-6-9(19)2-4-13(11)16-14-5-3-10(20)7-12(14)15/h2-7,19-20H,1H3,(H,17,18) |
InChIキー |
DNVMGMWGSOOQHX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NSC1=C2C=C(C=CC2=NC3=C1C=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


